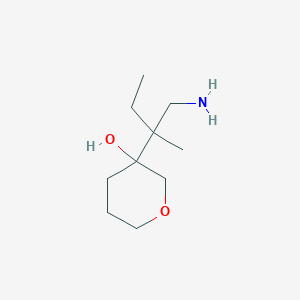
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is used primarily for research purposes and has various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-aminobutane with an oxirane derivative under acidic or basic conditions to form the desired oxan-3-ol structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.
Reduction: Reduction reactions can convert the oxan-3-ol to oxan-3-amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.
Major Products Formed
Oxidation: Oxan-3-one derivatives.
Reduction: Oxan-3-amine derivatives.
Substitution: Various substituted oxan-3-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxan-3-ol structure can participate in various chemical reactions. These interactions can affect cellular pathways and biochemical processes, although detailed mechanisms are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methyl-1-butanol: Similar in structure but lacks the oxan ring.
3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol: Similar but with a different alkyl chain length.
Uniqueness
3-(1-Amino-2-methylbutan-2-yl)oxan-3-ol is unique due to its specific oxan-3-ol structure combined with the amino group, which imparts distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
3-(1-amino-2-methylbutan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-9(2,7-11)10(12)5-4-6-13-8-10/h12H,3-8,11H2,1-2H3 |
Clave InChI |
DRLPGSZJSJGGCG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C1(CCCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


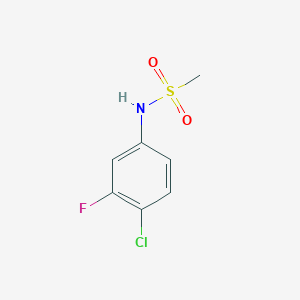
![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)
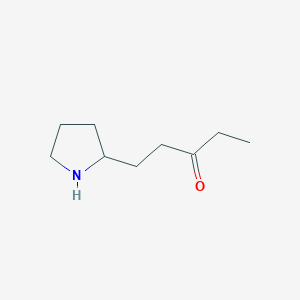
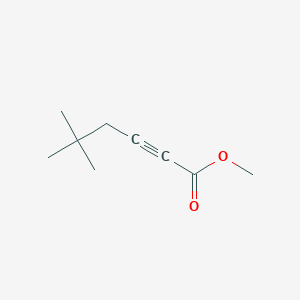
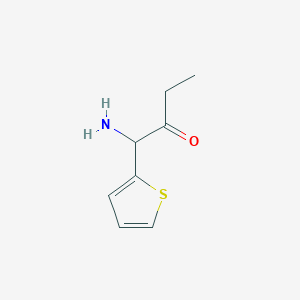
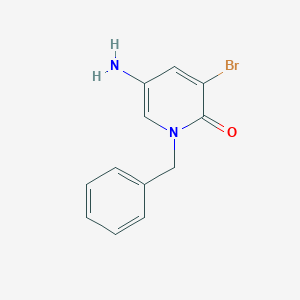
amine](/img/structure/B13173482.png)
![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
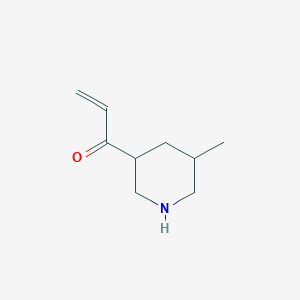
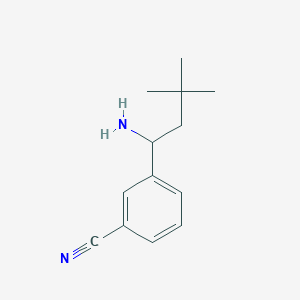
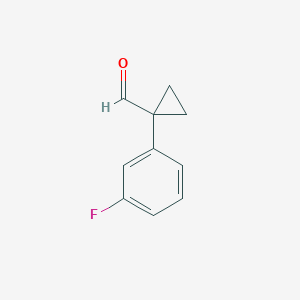
![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)
